1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-11-5-2-9(3-6-11)16-21-17(27-23-16)14-15(20)25(24-22-14)10-4-7-13(19)12(18)8-10/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHEKZTDUOAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties known for their diverse biological activities. This article explores its biological activity with a focus on anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a triazole ring linked to an oxadiazole moiety, which has been associated with various biological activities including anticancer effects. The oxadiazole scaffold is particularly noted for its ability to interact with nucleic acids and enzymes, influencing cellular processes such as apoptosis and cell cycle regulation .
-
Inhibition of Key Enzymes : The compound may inhibit enzymes such as:
- Telomerase : Involved in cancer cell immortality.
- Histone Deacetylases (HDAC) : Affecting gene expression related to cancer proliferation.
- Thymidylate Synthase : Critical for DNA synthesis.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases .
Anticancer Activity
The biological activity of this compound has been evaluated against various cancer cell lines. Here are the findings summarized in table format:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induces apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 0.78 | Inhibition of thymidylate synthase |
| A549 (Lung Cancer) | 1.54 | HDAC inhibition |
| U-937 (Leukemia) | 0.19 | Cell cycle arrest at G1 phase |
This data indicates that the compound exhibits potent anticancer properties with IC50 values significantly lower than many standard chemotherapeutics like doxorubicin .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the oxadiazole and triazole rings can enhance biological activity. Key observations include:
- Electron-Withdrawing Groups (EWGs) at specific positions on the phenyl rings increase potency.
- The presence of halogen substituents can modulate interactions with target enzymes and receptors .
Case Studies
Recent studies have highlighted the effectiveness of similar oxadiazole derivatives in clinical settings:
- A study reported a series of 1,2,4-oxadiazole derivatives showing promising results in inhibiting tumor growth in murine models, demonstrating their potential as effective anticancer agents .
- Another investigation into triazole derivatives revealed their capability to induce cell death in various cancer types through multiple pathways, including cell cycle arrest and apoptosis induction .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, in anticancer research. The 1,2,4-oxadiazole scaffold has been associated with various biological activities such as:
- Antitumor Effects : Compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized that exhibit potent activity against breast cancer (MCF-7) and leukemia cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated inhibitory effects on thymidine phosphorylase, a target in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit activity against a range of microbial pathogens. Their mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. Some studies suggest that compounds similar to 1-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine may possess anti-inflammatory properties by modulating inflammatory cytokine production or inhibiting inflammatory pathways .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several derivatives based on the oxadiazole framework and evaluated their anticancer potential against various cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.67 µM against prostate cancer cells (PC-3), indicating high potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial efficacy of oxadiazole derivatives against gram-positive and gram-negative bacteria. Results showed that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that can guide future drug design .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing substituents (chloro and fluoro groups) on the phenyl ring enable nucleophilic aromatic substitution (NAS) under controlled conditions.
Oxidation and Reduction Reactions
The amine group (-NH₂) and oxadiazole ring participate in redox reactions:
Oxidation
-
Amine Oxidation :
Using oxidizing agents like H₂O₂ or KMnO₄ under acidic conditions converts the 5-amine group to a nitroso (-NO) or nitro (-NO₂) derivative. -
Oxadiazole Ring Stability :
The oxadiazole ring resists oxidation under mild conditions but degrades in strong oxidative environments (e.g., HNO₃).
Reduction
-
Nitro Group Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization.
Cycloaddition and Click Chemistry
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming bis-triazole derivatives.
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 80°C):
-
Basic Hydrolysis (NaOH, reflux):
Degradation to semicarbazide derivatives .
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the aromatic rings:
| Reaction | Catalyst System | Substituent Introduced | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Boronic acid derivatives | 75–88% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aryl amines | 82–90% |
Condensation Reactions
The amine group reacts with aldehydes or ketones to form Schiff bases:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Ethanol, reflux, 2h | Schiff base with imine linkage | 89% | |
| Acetylacetone | Acetic acid, 60°C | β-Diketone-conjugated triazole derivative | 78% |
Photochemical and Electrochemical Reactions
Advanced synthetic methods enhance regioselectivity:
Comparison with Similar Compounds
The compound belongs to a class of triazole-oxadiazole hybrids. Below is a systematic comparison with structurally analogous molecules:
Structural Analogs and Substituent Effects
Key Observations :
- Halogen vs. Methoxy Substituents : The 3-chloro-4-fluorophenyl group in the target compound increases electronegativity and steric bulk compared to the 4-chlorophenyl or methoxy-substituted analogs. This may enhance binding affinity to hydrophobic pockets in enzymes .
- Biological Activity : The antimicrobial activity of the thiazole-triazole hybrid () suggests that halogenation (Cl/F) at specific positions is critical for bioactivity, a feature shared with the target compound .
Pharmacological Potential
While direct data on the target compound’s bioactivity are absent, comparisons to analogs suggest:
- Antimicrobial Potential: Structural similarity to ’s active compound implies possible efficacy against Gram-positive bacteria .
- Kinase Inhibition : The triazole-oxadiazole scaffold is common in kinase inhibitors (e.g., EGFR inhibitors), where halogen and methoxy groups modulate ATP-binding pocket interactions .
Physicochemical Properties
Q & A
Q. Q1: What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step heterocyclic coupling. A typical route involves:
Cyclocondensation : Formation of the 1,2,4-oxadiazole ring from a nitrile and hydroxylamine derivative under reflux in ethanol .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, using sodium ascorbate and CuSO₄ in THF/water .
Amination : Introduction of the amine group via nucleophilic substitution or reductive amination.
Q. Optimization considerations :
- Temperature : Higher yields (≥75%) are achieved at 80–100°C for cyclocondensation .
- Catalyst : Cu(I) catalysts improve regioselectivity in triazole formation .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves impurities from aromatic substituents .
Q. Q2: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Primary techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry of triazole and oxadiazole rings. Aromatic proton splitting patterns distinguish chloro-fluorophenyl vs. methoxyphenyl groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 427.08) .
- XRD : Resolves ambiguities in solid-state conformation, especially for tautomeric forms .
Q. Contradiction resolution :
- Discrepancies in NOE (Nuclear Overhauser Effect) data may arise from dynamic rotational isomerism. DFT calculations (B3LYP/6-31G*) model preferred conformers .
Biological Activity Profiling
Q. Q3: What in vitro assays are recommended to evaluate its bioactivity, and how are false positives minimized?
Assay design :
- Kinase inhibition : Use ADP-Glo™ assays (e.g., EGFR, VEGFR2) with ATP concentrations near Km to detect competitive inhibition .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans, with cytotoxicity controls (HEK293 cells) .
Q. Mitigating false positives :
- Counter-screening : Test for aggregation (e.g., 0.01% Triton X-100 addition) .
- Dose-response curves : IC₅₀ values should show Hill slopes ≈1 for specific binding .
Advanced Mechanistic and Structural Studies
Q. Q4: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
Key SAR insights :
- Electron-withdrawing groups : The 3-chloro-4-fluorophenyl moiety enhances kinase binding via hydrophobic and halogen-bonding interactions .
- Methoxy positioning : Para-methoxy on the oxadiazole improves solubility without compromising target affinity .
- Triazole substitution : N1 vs. N2 regiochemistry alters π-stacking with kinase hinge regions (confirmed via docking studies) .
Q. Optimization strategies :
- Introduce bioisosteres (e.g., replacing oxadiazole with 1,3,4-thiadiazole) to balance potency and metabolic stability .
Q. Q5: How can contradictory data in target validation studies be systematically addressed?
Case example : Discrepancies in reported IC₅₀ values for EGFR inhibition:
Orthogonal assays : Validate using TR-FRET (time-resolved fluorescence) alongside enzymatic assays .
Proteomic profiling : Chemoproteomics (e.g., kinobeads) identifies off-target interactions .
Crystallography : Co-crystal structures (PDB) resolve binding mode ambiguities (e.g., triazole orientation) .
Q. Q6: What computational methods are most reliable for predicting its pharmacokinetic properties?
Tools and parameters :
- ADMET prediction : SwissADME for logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS for assessing stability in lipid bilayers (critical for CNS-targeted derivatives) .
- Metabolite prediction : GLORYx prioritizes sites of Phase I/II metabolism (e.g., N-demethylation of methoxyphenyl) .
Formulation and Stability
Q. Q7: How should stability studies be designed to assess degradation pathways under physiological conditions?
Protocol :
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24–72 hours .
- LC-MS analysis : Monitor hydrolytic cleavage (e.g., oxadiazole ring opening) and oxidative dehalogenation .
- Light sensitivity : UV irradiation (ICH Q1B) tests photodegradation of the fluorophenyl group .
Q. Stabilization strategies :
- Lyophilization with trehalose (5% w/v) reduces aqueous hydrolysis .
Translational Research
Q. Q8: What in vivo models are appropriate for evaluating efficacy, and how are PK/PD parameters optimized?
Model selection :
- Xenografts : Nude mice with HT-29 (colorectal cancer) for assessing tumor growth inhibition .
- PK studies : Serial plasma sampling (0–24h) quantifies Cmax, t₁/₂, and bioavailability (IV vs. oral dosing) .
Q. Optimization :
- Prodrug derivatives : Phosphate esters improve aqueous solubility for IP administration .
- Nanoformulations : PLGA nanoparticles (150–200 nm) enhance tumor accumulation (EPR effect) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
